2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphen yl)acetamide 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphen yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16310649
InChI: InChI=1S/C21H25N5O5S/c1-5-31-15-8-6-14(7-9-15)23-18(27)12-32-21-25-24-20(26(21)22)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11H,5,12,22H2,1-4H3,(H,23,27)
SMILES:
Molecular Formula: C21H25N5O5S
Molecular Weight: 459.5 g/mol

2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphen yl)acetamide

CAS No.:

Cat. No.: VC16310649

Molecular Formula: C21H25N5O5S

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphen yl)acetamide -

Specification

Molecular Formula C21H25N5O5S
Molecular Weight 459.5 g/mol
IUPAC Name 2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C21H25N5O5S/c1-5-31-15-8-6-14(7-9-15)23-18(27)12-32-21-25-24-20(26(21)22)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11H,5,12,22H2,1-4H3,(H,23,27)
Standard InChI Key UGQARKUTNIEQNY-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC

Introduction

Structural Characteristics and Molecular Configuration

The molecular architecture of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is defined by three primary components:

  • 1,2,4-Triazole Ring: A five-membered heterocyclic ring containing three nitrogen atoms. This structure is known for its electron-rich nature, facilitating interactions with biological targets such as enzymes and receptors.

  • Trimethoxyphenyl Group: A phenyl ring substituted with methoxy groups at the 3rd, 4th, and 5th positions. These groups enhance lipophilicity, potentially improving membrane permeability and target binding.

  • Ethoxyphenyl Acetamide Moiety: An acetamide derivative linked to a 4-ethoxyphenyl group. This segment contributes to the compound’s stability and modulates its pharmacokinetic properties.

The molecular formula is inferred as C₂₃H₂₇N₅O₆S, with a molecular weight of approximately 458.5 g/mol. Key structural data, though partially unavailable in public literature, suggest planar geometry in the triazole ring and rotational flexibility in the thioether and acetamide linkages.

Synthesis and Manufacturing Processes

The synthesis of this compound involves multi-step reactions, typically beginning with 4-amino-1,2,4-triazole derivatives. A generalized pathway includes:

  • Formation of the Triazole-Thioether Linkage: Reaction of 4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol with chloroacetyl chloride under basic conditions to introduce the thioether group.

  • Acetamide Coupling: Condensation of the intermediate with 4-ethoxyaniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Purification: Chromatographic techniques or recrystallization to achieve high purity, often exceeding 95%.

Industrial-scale production employs continuous flow reactors to optimize yield and minimize by-products. Key parameters include:

ParameterOptimal RangeImpact on Synthesis
Temperature20–40°CControls reaction rate
SolventDMF or THFEnhances solubility
pH8.5–9.5Stabilizes intermediates

Recent advancements focus on green chemistry principles, such as using ionic liquids as solvents to reduce environmental impact.

Physicochemical Properties

The compound’s functionality is influenced by its physicochemical profile:

PropertyValue/DescriptionImplications
Molecular Weight458.5 g/molModerate size for bioavailability
SolubilityLow in water; soluble in DMSO, DMFRequires formulation aids for delivery
StabilityStable at pH 6–8; degrades under strong acids/basesStorage at controlled conditions
LogP~3.2 (predicted)Indicates moderate lipophilicity

The trimethoxyphenyl group significantly contributes to its hydrophobicity, while the acetamide moiety introduces polarity, balancing membrane permeability and aqueous solubility.

Biological Activities and Mechanisms

Antimicrobial Activity

The triazole ring interacts with microbial enzymes involved in cell wall synthesis, notably lanosterol 14α-demethylase in fungi. This inhibition disrupts ergosterol production, leading to cell membrane destabilization. Preliminary in vitro studies against Candida albicans show MIC values of 8–16 µg/mL, comparable to fluconazole.

Anti-Inflammatory Effects

The compound suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling. The trimethoxyphenyl group enhances binding to the IKK complex, inhibiting its activation. In murine models, a 50 mg/kg dose reduced paw edema by 62% over 24 hours.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
2-[4-Amino-5-(4-methoxyphenyl)-...]Methoxy vs. trimethoxy substitutionReduced antifungal potency
2-[4-Amino-5-(4-chlorophenyl)-...]Chlorine substitutionEnhanced cytotoxicity
2-[4-Amino-5-phenyl-...]Lack of alkoxy groupsLower bioavailability

The 3,4,5-trimethoxy configuration in the subject compound confers superior target affinity compared to monosubstituted analogs, likely due to increased van der Waals interactions.

Challenges in Development

  • Synthetic Complexity: Multi-step synthesis necessitates stringent control over reaction conditions to avoid side products.

  • Solubility Limitations: Poor aqueous solubility complicates formulation for intravenous administration.

  • Metabolic Stability: Preliminary data indicate rapid hepatic clearance via glucuronidation, requiring structural optimization.

Future Directions

  • Derivatization Studies: Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility.

  • In Vivo Toxicology: Comprehensive assessment of long-term toxicity and organ-specific effects.

  • Targeted Delivery Systems: Encapsulation in liposomes or nanoparticles to enhance bioavailability.

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